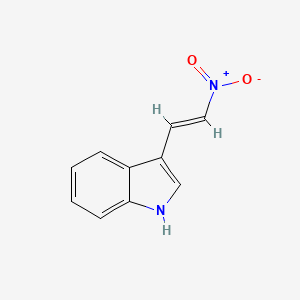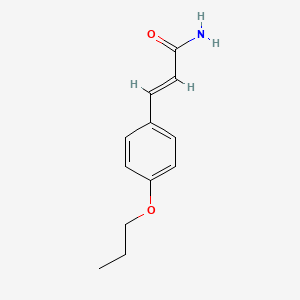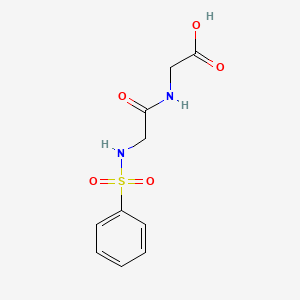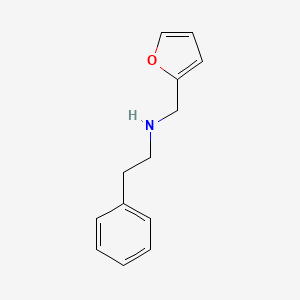
Methyl-2-(2-Cyanophenyl)acetat
Übersicht
Beschreibung
Methyl 2-(2-cyanophenyl)acetate (M2CP) is a chemical compound of the carboxylic acid functional group that is widely used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of different ways, from synthesizing other compounds to studying the biochemical and physiological effects of its presence in the body.
Wissenschaftliche Forschungsanwendungen
Synthese von Antikrebsmitteln
Methyl-2-(2-Cyanophenyl)acetat: wurde bei der Synthese neuer 2-(2-Cyanophenyl)-N-Phenylacetamid-Derivate verwendet. Diese Derivate haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt. So zeigten bestimmte Derivate beispielsweise eine ausgezeichnete Hemmwirkung gegen Krebszelllinien wie MCF-7 und A-549 und übertrafen die Wirksamkeit des Standardpräparats Etoposide .
Medizinische Chemie
In der medizinischen Chemie dient die Verbindung als Baustein für die Entwicklung neuer Pharmakophore. Die Kombination von zwei Pharmakophoren in einer einzigen Form ist ein effektiver Ansatz, um die Entwicklung hochwirksamer neuer Verbindungen zu beschleunigen, die zur Behandlung verschiedener Krankheiten, einschließlich Entzündungen und Krebs, eingesetzt werden können .
Molekular-Docking-Studien
This compound: Derivate wurden in Molekular-Docking-Studien eingesetzt, um ihre Wechselwirkung mit biologischen Zielmolekülen zu verstehen. So hat die Docking-Analyse mit der humanen Topoisomerase II gezeigt, dass bestimmte Derivate gut in die aktive Tasche passen, was auf ein Potenzial als therapeutische Mittel hindeutet .
Chemisches Zwischenprodukt
Diese Verbindung dient als chemisches Zwischenprodukt in der organischen Synthese. Sie wird verwendet, um selektiv Amidierung gegenüber Amidinformierung zu erzeugen, was ein entscheidender Schritt bei der Synthese verschiedener organischer Verbindungen ist .
Forschung zu Sicherheit und Handhabung
Die Forschung zur Sicherheit und Handhabung von This compound umfasst die Untersuchung seiner Auswirkungen auf die Inhalation, den Hautkontakt und die Einnahme. Diese Forschung ist entscheidend für die Entwicklung von Sicherheitsprotokollen und Sicherheitsdatenblättern für den Labor- und Industriebereich .
Studien zu den Umweltauswirkungen
Die Umweltauswirkungen der Verbindung werden durch die Untersuchung ihres Verhaltens bei einem versehentlichen Austritt beurteilt. Dies umfasst ihre Wechselwirkung mit verschiedenen Materialien, ihre Auswirkungen auf Gewässer und die geeigneten Verfahren zur Reinigung und Entsorgung .
Arzneimittelentwicklung
Heterocyclische Verbindungen wie This compound spielen eine wichtige Rolle in der Arzneimittelentwicklung. Sie sind entscheidend für die Entwicklung neuer Medikamente, die effektiver und sicherer für den kommerziellen Einsatz sind .
Wirkmechanismus
Safety and Hazards
“Methyl 2-(2-cyanophenyl)acetate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
While the exact future directions for “Methyl 2-(2-cyanophenyl)acetate” are not specified in the search results, it’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds . This suggests that “Methyl 2-(2-cyanophenyl)acetate” and similar compounds may continue to be important in the synthesis of new chemical compounds in the future.
Biochemische Analyse
Biochemical Properties
Methyl 2-(2-cyanophenyl)acetate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as WEE1 kinase, which is involved in cell cycle regulation . The interaction with WEE1 kinase suggests its potential use in cancer treatment, as WEE1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells . Additionally, Methyl 2-(2-cyanophenyl)acetate may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
Methyl 2-(2-cyanophenyl)acetate has been shown to affect various types of cells and cellular processes. In cancer cell lines, it exhibits inhibitory activity, leading to reduced cell proliferation and increased apoptosis . This compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, Methyl 2-(2-cyanophenyl)acetate impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of Methyl 2-(2-cyanophenyl)acetate involves its binding interactions with specific biomolecules. For instance, it binds to the active site of WEE1 kinase, inhibiting its activity and leading to cell cycle arrest . This inhibition triggers a cascade of molecular events, including the activation of apoptotic pathways and changes in gene expression. Additionally, Methyl 2-(2-cyanophenyl)acetate may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-cyanophenyl)acetate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Methyl 2-(2-cyanophenyl)acetate remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature
Dosage Effects in Animal Models
The effects of Methyl 2-(2-cyanophenyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it could cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects and the compound’s safety profile need to be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.
Metabolic Pathways
Methyl 2-(2-cyanophenyl)acetate is involved in various metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the conversion of acetate to acetyl-CoA . This interaction influences metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes. Understanding the metabolic pathways of Methyl 2-(2-cyanophenyl)acetate is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(2-cyanophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments The compound’s distribution can influence its activity and effectiveness in targeting specific tissues or cells
Subcellular Localization
Methyl 2-(2-cyanophenyl)acetate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 2-(2-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNSABLVSWAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363742 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20921-96-4 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(2-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How might structural modifications of Methyl 2-(2-cyanophenyl)acetate, particularly the introduction of an amide bond as seen in the study's derivatives, impact the compound's interaction with biological targets?
A1: The introduction of an amide bond in the derivatives described by the study [] can significantly alter the molecule's properties in several ways:
Q2: The research mentions "molecular docking studies" being employed. How might computational chemistry techniques be used to understand the structure-activity relationship of these compounds and guide further optimization?
A2: Computational chemistry tools like molecular docking can be immensely helpful in understanding and optimizing these compounds []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)



![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

